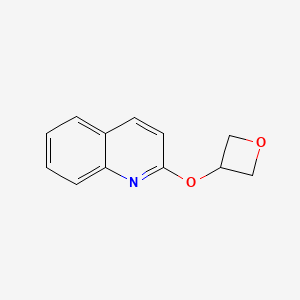

2-(Oxetan-3-yloxy)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

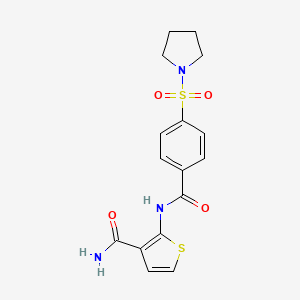

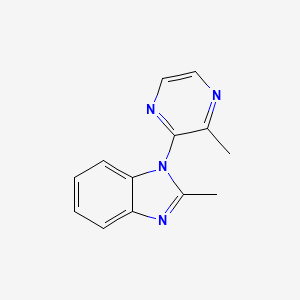

“2-(Oxetan-3-yloxy)quinoline” is a compound that contains an oxetane ring and a quinoline ring . The oxetane ring is a four-membered cyclic ether that has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .

Synthesis Analysis

The synthesis of oxetane derivatives, including “2-(Oxetan-3-yloxy)quinoline”, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-yloxy)quinoline” is characterized by the presence of an oxetane ring and a quinoline ring . The oxetane ring is a four-membered cyclic ether, which is known for its stability and reactivity .Chemical Reactions Analysis

The oxetane ring in “2-(Oxetan-3-yloxy)quinoline” is known for its propensity to undergo ring-opening reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Oxetan-3-yloxy)quinoline” are influenced by the presence of the oxetane ring . The oxetane ring is known for its influence on physicochemical properties as a stable motif in medicinal chemistry .Aplicaciones Científicas De Investigación

Synthesis of Oxetane Derivatives

2-(Oxetan-3-yloxy)quinoline: is a valuable intermediate in the synthesis of oxetane derivatives. Oxetanes are known for their role in medicinal chemistry, particularly due to their influence on the pharmacokinetic properties of drug molecules . The oxetane ring can be introduced into a molecule to improve its membrane permeability and metabolic stability, making 2-(Oxetan-3-yloxy)quinoline a compound of interest for developing new pharmaceuticals.

Medicinal Chemistry: Anticancer Agents

Quinoline derivatives, including 2-(Oxetan-3-yloxy)quinoline , have been extensively studied for their anticancer properties. They can interact with various biological targets and are known to exhibit cytotoxic activities against a range of cancer cell lines. The incorporation of the oxetane ring can further enhance these properties, potentially leading to the development of novel anticancer agents .

Development of Antioxidants

The quinoline moiety is a common feature in compounds with antioxidant properties2-(Oxetan-3-yloxy)quinoline could be used as a scaffold for synthesizing antioxidants that help in protecting cells from oxidative stress, which is a contributing factor in many chronic diseases, including neurodegenerative disorders .

Anti-Inflammatory Applications

Quinoline derivatives are known for their anti-inflammatory effects. By modifying the quinoline structure, such as adding an oxetane ring, researchers can develop new compounds that may be used to treat inflammatory conditions2-(Oxetan-3-yloxy)quinoline serves as a starting point for the synthesis of these potential therapeutic agents .

Antimicrobial and Antituberculosis Activity

The structural complexity of 2-(Oxetan-3-yloxy)quinoline makes it a candidate for antimicrobial and antituberculosis drug development. Quinoline compounds have been shown to possess activity against a variety of bacterial strains, including drug-resistant ones. The oxetane ring can contribute to the potency and selectivity of these agents .

Anti-SARS-CoV-2 (COVID-19) Research

Given the ongoing global impact of the COVID-19 pandemic, there is a significant interest in developing antiviral compounds. Quinoline derivatives have been identified as potential inhibitors of SARS-CoV-2. The unique structure of 2-(Oxetan-3-yloxy)quinoline may provide a framework for designing molecules that can interfere with the virus’s life cycle .

Mecanismo De Acción

Target of Action

The primary targets of 2-(Oxetan-3-yloxy)quinoline, a derivative of quinoline, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them ideal targets for antimicrobial agents .

Mode of Action

2-(Oxetan-3-yloxy)quinoline, like most quinolones, executes its mechanism of action by entering into bacterial cells and inhibiting the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV . This inhibition disrupts the normal functioning of these enzymes, thereby halting bacterial DNA replication .

Biochemical Pathways

The biochemical pathways affected by 2-(Oxetan-3-yloxy)quinoline involve the synthesis of oxetanes. Two major pathways have been followed for the preparation of oxetanes: intramolecular Williamson ether synthesis and light-mediated Paternò-Büchi [2+2] cycloaddition reaction . The inhibition of DNA gyrase A and topoisomerase IV by 2-(Oxetan-3-yloxy)quinoline disrupts these pathways, leading to downstream effects such as the inhibition of bacterial growth .

Pharmacokinetics

Oxetane, being an electron-withdrawing group, reduces the basicity of its adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . These properties could potentially impact the bioavailability of 2-(Oxetan-3-yloxy)quinoline.

Result of Action

The result of the action of 2-(Oxetan-3-yloxy)quinoline is the inhibition of bacterial growth. By inhibiting the enzymes DNA gyrase A and topoisomerase IV, the compound disrupts bacterial DNA replication, leading to the cessation of bacterial growth .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(oxetan-3-yloxy)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-12(13-11)15-10-7-14-8-10/h1-6,10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNFCDISZAYCIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Oxetan-3-yloxy)quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea](/img/structure/B2896771.png)

![(Z)-ethyl 1-benzyl-2-((3-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2896775.png)

![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2896779.png)

![Methylethyl 3-[(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)carbonylamino]benzoate](/img/structure/B2896780.png)

![N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2896785.png)

![3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine](/img/structure/B2896789.png)